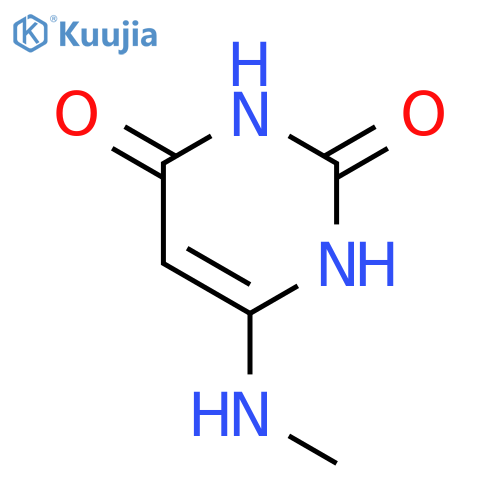

Cas no 34284-87-2 (6-Methylaminouracil)

6-Methylaminouracil 化学的及び物理的性質

名前と識別子

-

- 6-(Methylamino)pyrimidine-2,4(1H,3H)-dione

- 2,4(1H,3H)-Pyrimidinedione,6-(methylamino)-

- 6-(methylamino)-1H-pyrimidine-2,4-dione

- 6-(methylamino)-2,4(1H,3H)-Pyrimidinedione

- 6-METHYLAMINOURACIL

- 4-Methylamino-uracil

- 6-Methylamino-1H-pyrimidin-2,4-dion

- 6-methylamino-1H-pyrimidine-2,4-dione

- CS-0360915

- FT-0621230

- 34284-87-2

- s76

- NSC-81005

- BS-49543

- CCG-40402

- SCHEMBL19236889

- MFCD01346696

- DTXSID80292224

- SCHEMBL9242561

- A15496

- SB36720

- 6-METHYLAMINO URACIL

- AM20090527

- AKOS015850848

- NSC81005

- 6-(METHYLAMINO)PYRIMIDINE-2,4-DIOL

- AKOS006348874

- E78475

- 6-(Methylamino)-2,4-(1H,3H)-pyrimidinedione

- 6-Methylaminouracil

-

- MDL: MFCD01346696

- インチ: InChI=1S/C5H7N3O2/c1-6-3-2-4(9)8-5(10)7-3/h2H,1H3,(H3,6,7,8,9,10)

- InChIKey: ISUVRRPGXQIRDM-UHFFFAOYSA-N

- ほほえんだ: CNC1=CC(=NC(=N1)O)O

計算された属性

- せいみつぶんしりょう: 141.05400

- どういたいしつりょう: 141.054

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): _0.9

- トポロジー分子極性表面積: 70.2A^2

じっけんとくせい

- 密度みつど: 1.36

- ゆうかいてん: 300-302 ºC

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- 屈折率: 1.569

- PSA: 77.75000

- LogP: -0.82210

6-Methylaminouracil セキュリティ情報

6-Methylaminouracil 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

6-Methylaminouracil 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM167314-1g |

6-(Methylamino)pyrimidine-2,4(1H,3H)-dione |

34284-87-2 | 95% | 1g |

$365 | 2023-02-18 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0345-5g |

6-Methylamino-1H-pyrimidine-2,4-dione |

34284-87-2 | 96% | 5g |

33904.74CNY | 2021-05-08 | |

| Ambeed | A426928-1g |

6-(Methylamino)pyrimidine-2,4(1H,3H)-dione |

34284-87-2 | 95% | 1g |

$254.0 | 2024-04-19 | |

| eNovation Chemicals LLC | D507794-1g |

6-(MethylaMino)pyriMidine-2,4(1H,3H)-dione |

34284-87-2 | 97% | 1g |

$420 | 2025-02-26 | |

| Aaron | AR00C0XP-250mg |

6-METHYLAMINOURACIL |

34284-87-2 | 95% | 250mg |

$407.00 | 2025-02-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431585-500mg |

6-(Methylamino)pyrimidine-2,4-diol |

34284-87-2 | 95+% | 500mg |

¥1566.00 | 2024-05-18 | |

| eNovation Chemicals LLC | D507794-1g |

6-(MethylaMino)pyriMidine-2,4(1H,3H)-dione |

34284-87-2 | 97% | 1g |

$420 | 2024-05-24 | |

| TRC | M237210-500mg |

6-Methylaminouracil |

34284-87-2 | 500mg |

$ 880.00 | 2022-06-04 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0345-1g |

6-Methylamino-1H-pyrimidine-2,4-dione |

34284-87-2 | 96% | 1g |

8463.46CNY | 2021-05-08 | |

| TRC | M237210-100mg |

6-Methylaminouracil |

34284-87-2 | 100mg |

$ 265.00 | 2022-06-04 |

6-Methylaminouracil 関連文献

-

1. Dehydrogenation of alcohols by pyrimido[4,5-b]quinoline-2(3H),4(10H)-diones (5-deazaflavins) as autorecycling oxidizing agentsFumio Yoneda,Kenya Mori,Sawako Matsuo,Yoko Kadokawa,Yoshiharu Sakuma J. Chem. Soc. Perkin Trans. 1 1981 1836

6-Methylaminouracilに関する追加情報

Comprehensive Overview of 6-Methylaminouracil (CAS No. 34284-87-2): Properties, Applications, and Research Insights

6-Methylaminouracil (CAS No. 34284-87-2) is a specialized organic compound belonging to the uracil derivative family. Its molecular structure, characterized by a methylamino group at the 6-position of the uracil ring, grants it unique biochemical properties. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for nucleoside analogs and enzyme inhibitors. Researchers are particularly interested in its role in modulating RNA and DNA interactions, making it a subject of study in antiviral and anticancer drug development.

The synthesis of 6-Methylaminouracil typically involves condensation reactions or selective methylation of uracil precursors. Its CAS registry number 34284-87-2 serves as a critical identifier in chemical databases, ensuring accurate referencing in patents and scientific literature. Recent studies highlight its utility in designing modified nucleobases for diagnostic probes and therapeutic agents, aligning with the growing demand for precision medicine solutions. The compound's stability under physiological conditions further enhances its appeal for biomedical applications.

In the context of sustainable chemistry, 6-Methylaminouracil has been explored as a precursor for eco-friendly agrochemicals. Its derivatives show promise in plant growth regulation and pest control, addressing global concerns about food security and reduced environmental impact. Analytical techniques like HPLC and NMR are routinely employed to verify the purity of CAS 34284-87-2 batches, a crucial factor for reproducibility in research. The compound's solubility profile (moderate in polar solvents) facilitates its incorporation into various formulations.

Emerging trends in computational chemistry have enabled predictive modeling of 6-Methylaminouracil interactions with biological targets. Molecular docking studies suggest affinity for thymidylate synthase and other enzymes involved in nucleotide metabolism—an area of heightened interest for drug discovery professionals. These computational approaches complement wet-lab experiments, accelerating the identification of potential therapeutic applications while reducing R&D costs.

Quality control protocols for 34284-87-2 emphasize strict adherence to Good Manufacturing Practice (GMP) standards, particularly for pharmaceutical-grade material. Stability studies indicate optimal storage conditions (ambient temperature, desiccated environment) to prevent degradation. The compound's material safety data sheet (MSDS) provides essential handling guidelines, though it's classified as non-hazardous under normal laboratory conditions—a factor contributing to its widespread research use.

From a commercial perspective, demand for 6-Methylaminouracil has grown steadily, with suppliers offering custom synthesis services and bulk quantities. Pricing trends reflect its niche application status, with purity grades (98%-99.5%) commanding premium values. The compound's patent landscape shows activity in nucleotide analog technologies, particularly in Asia-Pacific and North American markets. Researchers frequently search for "6-Methylaminouracil solubility" and "CAS 34284-87-2 suppliers," indicating practical procurement concerns.

Recent breakthroughs have explored 6-Methylaminouracil's potential in gene therapy vectors and mRNA vaccine stabilizers—topics of immense post-pandemic interest. Its ability to form stable hydrogen bonds while introducing steric modifications makes it valuable for nucleic acid engineering. These applications align with current investments in biotechnology infrastructure worldwide, positioning 34284-87-2 as a compound with future growth potential in both academic and industrial settings.

Analytical characterization of 6-Methylaminouracil reveals distinct UV absorption maxima (260-280 nm), useful for quantification in biological matrices. Mass spectrometry profiles aid in metabolite identification during pharmacokinetic studies. Such data is increasingly shared via open-access platforms, supporting the open science movement. The compound's structure-activity relationships continue to be refined through collaborative research initiatives across academia and pharma.

Environmental fate studies demonstrate that 6-Methylaminouracil undergoes biodegradation under aerobic conditions, with low bioaccumulation potential—an important consideration for green chemistry applications. Regulatory filings in major markets classify it as non-persistent, supporting its use in sustainable product development. These attributes contribute to its inclusion in green chemistry toolkits for medicinal chemists seeking environmentally benign alternatives.

Looking ahead, the versatility of CAS 34284-87-2 ensures its continued relevance across multiple disciplines. Ongoing research explores its incorporation into supramolecular assemblies and nanomaterials, expanding applications beyond traditional biochemistry. As synthetic methodologies advance, particularly in flow chemistry systems, production scalability may further increase accessibility to this valuable uracil derivative for diverse scientific endeavors.

34284-87-2 (6-Methylaminouracil) 関連製品

- 66-22-8(Uracil)

- 181517-11-3(Uracil-13C,15N2)

- 21236-97-5(6-amino-3-methyl-1H-pyrimidine-2,4-dione)

- 2434-53-9(6-amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 24897-50-5(Uracil-d)

- 6642-31-5(6-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 35803-45-3(2,4(1H,3H)-Pyrimidinedione-2-13C)

- 5759-63-7(3-Methyl-6-methylaminouracil)

- 2229610-78-8(3-(3,3-Difluorocyclobutyl)propanal)

- 1361703-88-9(3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid)